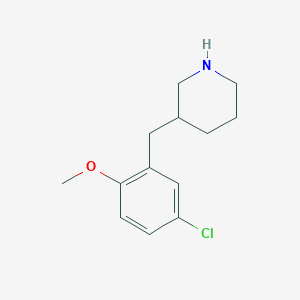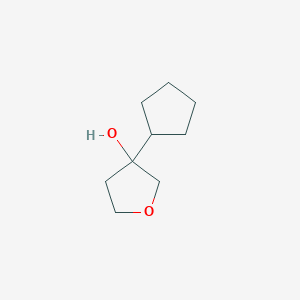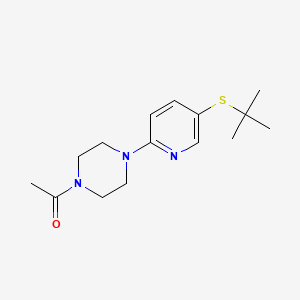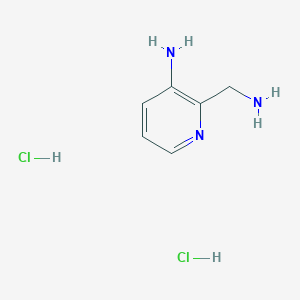
2-(Aminomethyl)pyridin-3-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)pyridin-3-amine dihydrochloride is a chemical compound with the molecular formula C₆H₉N₃ • 2 (HCl) and a molecular weight of 196.08 g/mol . . This compound is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)pyridin-3-amine dihydrochloride typically involves the reaction of 2-picolylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The general reaction scheme is as follows:
Starting Material: 2-Picolylamine (C₆H₈N₂)
Reagent: Hydrochloric acid (HCl)
Reaction Conditions: The reaction is typically carried out at room temperature with stirring until the formation of the dihydrochloride salt is complete.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)pyridin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
2-(Aminomethyl)pyridin-3-amine dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a precursor for the synthesis of various ionic liquids and chelating ligands.
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)pyridin-3-amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Picolylamine: An organic compound with the formula H₂NCH₂C₅H₄N, commonly used as a bidentate ligand.
2-Aminopyridine: An isomeric aminopyridine used in the production of various drugs.
Uniqueness
2-(Aminomethyl)pyridin-3-amine dihydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its dihydrochloride form enhances its solubility and stability, making it suitable for various research and industrial purposes.
Propriétés
Formule moléculaire |
C6H11Cl2N3 |
|---|---|
Poids moléculaire |
196.07 g/mol |
Nom IUPAC |
2-(aminomethyl)pyridin-3-amine;dihydrochloride |
InChI |
InChI=1S/C6H9N3.2ClH/c7-4-6-5(8)2-1-3-9-6;;/h1-3H,4,7-8H2;2*1H |
Clé InChI |
OKVJQDSWDXGKHF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)CN)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



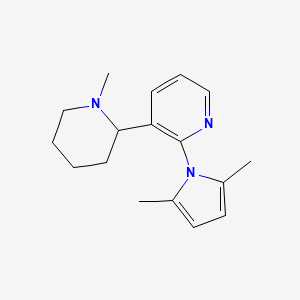


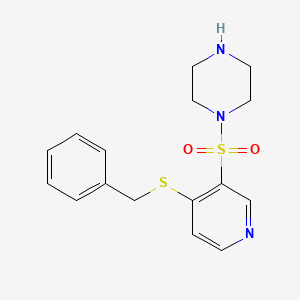
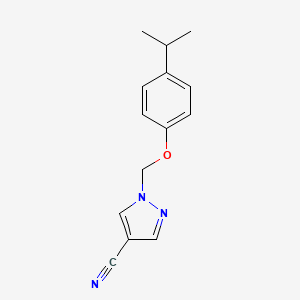
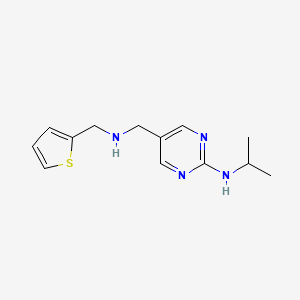
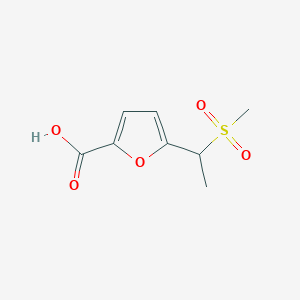

![Ethyl 7-methoxybenzo[d]thiazole-2-carboxylate](/img/structure/B11809329.png)
